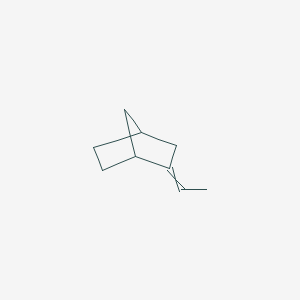

2-Ethylidenenorbornane

説明

特性

分子式 |

C9H14 |

|---|---|

分子量 |

122.21 g/mol |

IUPAC名 |

2-ethylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7,9H,3-6H2,1H3 |

InChIキー |

JURLNXPXCMWCHE-UHFFFAOYSA-N |

正規SMILES |

CC=C1CC2CCC1C2 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Feedstock Selection

The Diels-Alder reaction between cyclopentadiene (CPD) and 1,3-butadiene derivatives remains the most widely used method for 2-ENB synthesis. This [4π+2π] cycloaddition forms a norbornene intermediate, which undergoes subsequent isomerization to yield the ethylidene product. As demonstrated in CN103483135B, optimal results are achieved using a tandem reactor system to prevent thermal runaway during the exothermic reaction.

Reaction Conditions and Selectivity

Operating parameters critically influence product distribution:

-

Pressure : 3–5 MPa enhances reaction rate by increasing diene concentration

-

Residence time : 180–240 minutes ensures >90% CPD conversion

Under these conditions, the Diels-Alder adduct 5-ethylidene-2-norbornene (5-ENB) forms selectively, which is then isomerized to 2-ENB using Fe(CO)₅ catalysts at 150°C. Nuclear magnetic resonance (NMR) studies confirm that the (E)-isomer dominates (>95%) in the initial adduct.

Pyrolysis of 2-(α-Hydroxyethyl)Norbornane Acetate

Historical Context and Limitations

Early synthesis routes involved multi-step sequences starting from vinylacetylene. Belikova et al. (1961) developed a method where:

-

Methyl vinyl ketone undergoes Diels-Alder reaction with CPD to form 5-acetyl-2-norbornene

-

Hydrogenation produces 2-(α-hydroxyethyl)norbornane

-

Acetylation followed by pyrolysis at 450°C eliminates acetic acid, yielding 2-ENB

However, this approach suffers from:

-

Energy-intensive high-temperature steps

Grignard Reaction and Dehydration

Stereoselective Alcohol Synthesis

EP1031879A1 discloses a two-stage process combining Grignard chemistry and acid-catalyzed dehydration:

Step 1: Grignard Addition

Bicyclo[2.2.1]heptan-2-one reacts with ethylmagnesium bromide to form endo-2-ethylbicyclo[2.2.1]heptan-1-ol with >95% stereoselectivity.

Step 2: Dehydration

Treatment with H₂SO₄ at 80°C removes water, producing 2-ENB in 78.8% isolated yield. Advantages include:

-

High stereochemical control

-

Mild reaction temperatures

-

Compatibility with continuous flow systems

Photolytic Decomposition of Spirocyclopropanes

Ultraviolet-Induced Ring Opening

Srinivasan et al. (1981) reported 2-ENB synthesis via 6.7 eV UV irradiation of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]. While novel, this method faces practical challenges:

-

Requires specialized quartz photoreactors

-

High capital costs for scale-up

Catalytic Hydrogenation of 5-Ethylidene-2-Norbornene

Nickel-Catalyzed Process Optimization

RU2707563C1 and RU2739032C1 describe a highly efficient route using Raney nickel catalysts:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst loading | 1–2 wt% Ni₂B | Prevents over-hydrogenation |

| Temperature | −10 to 20°C | Minimizes side reactions |

| H₂ pressure | 0.8–1.0 MPa | Ensures complete conversion |

| Reaction time | 3–7 hours | Balances kinetics & selectivity |

This method achieves 91–100% yield with 99% purity, making it superior to earlier approaches.

Comparative Analysis of Synthetic Methods

Yield and Purity Benchmarking

化学反応の分析

Pyrolysis of 2-(α-Hydroxyethyl)Norbornane Acetate

2-ENB is produced via thermal decomposition of 2-(α-hydroxyethyl)norbornane acetate at 450°C:

| Substrate | Temperature | Yield (2-ENB) | Byproduct | Source |

|---|---|---|---|---|

| 2-(α-hydroxyethyl)norbornane acetate | 450°C | 50% | 2-vinylnorbornane (50%) |

Polymerization Reactions

2-ENB participates in ring-opening metathesis polymerization (ROMP) and addition polymerization:

ROMP with Grubbs’ Catalysts

-

Catalyst : 2nd-generation Grubbs’ catalyst (C46H65Cl2N2PRu)

-

Conditions : 25°C, toluene solvent, monomer/catalyst ratio = 10,000:1

-

Outcome :

Addition Polymerization with Pd Complexes

-

Catalyst : Pd–N-heterocyclic carbene complexes

-

Activity : >1 × 10⁸ g polymer/(mol Pd·h)

-

Selectivity : Endocyclic norbornene double bond reacts exclusively .

Diels-Alder Reactions

2-ENB derivatives form via Diels-Alder reactions between cyclopentadiene and butadiene:

| Reactants | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| Cyclopentadiene + 1,3-Butadiene | 230°C | 5-Vinyl-2-norbornene (VNB) | 32% |

Photolytic Decomposition

UV irradiation of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] yields 2-ENB as a minor product:

| Substrate | Wavelength | 2-ENB Yield | Byproducts | Source |

|---|---|---|---|---|

| Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] | 254 nm | 10% | 2-Methylenenorbornane (30%), norbornene (5%) |

Isomerization Pathways

Thermal isomerization of 5-vinyl-2-norbornene (VNB) produces 2-ENB:

| Catalyst | Temperature | Conversion | 2-ENB Selectivity | Source |

|---|---|---|---|---|

| Fe(CO)₅ | 150°C | 85% | 60% |

Sulfur Vulcanization

In ethylene-propylene-diene monomer (EPDM) rubber:

-

Reactive Site : Exocyclic ethylidene double bond.

-

Conditions : 160°C, 2.5 phr sulfur, 1.5 phr accelerator.

Key Research Findings

科学的研究の応用

Polymer Chemistry

Monomer for Polymer Production

2-Ethylidenenorbornane serves as a crucial monomer in the synthesis of specialty polymers, notably ethylene-propylene-diene monomer (EPDM) rubber. This rubber is widely used in automotive and construction industries due to its excellent weather resistance and mechanical properties. The compound's ethylidene group enhances the crosslinking during the curing process, contributing to the overall strength and durability of the resulting polymer .

Oligomerization and Polymerization

Research has demonstrated that 2-ethylidenenorbornane can undergo oligomerization and polymerization using nickel- and palladium-based catalysts. These reactions allow for the formation of controlled molecular weight polymers, which are essential in producing materials with specific properties for various applications . The ability to manipulate molecular weights enables the creation of tailored materials for specialized uses, such as coatings, adhesives, and sealants.

Specialty Chemicals

Production of High-Energy Fuels

2-Ethylidenenorbornane is also explored as a component in high-energy fuels. Its unique chemical properties make it suitable for enhancing fuel performance, particularly in formulations aimed at improving combustion efficiency and reducing emissions .

Self-Healing Polymers

The compound has been investigated for its role in developing self-healing materials. By incorporating 2-ethylidenenorbornane into polymer matrices, researchers aim to create materials that can autonomously repair damage, extending their lifespan and functionality.

Biological Research

Potential Therapeutic Applications

Studies are ongoing to evaluate the biological activities of derivatives of 2-ethylidenenorbornane. These derivatives may interact with biological molecules, presenting potential therapeutic applications. The compound's structural features could be leveraged in drug design to develop new pharmaceuticals with improved efficacy against various diseases .

Case Studies

作用機序

The mechanism by which 2-Ethylidenenorbornane exerts its effects depends on its specific application. In polymer chemistry, the ethylidene group participates in copolymerization reactions, contributing to the formation of cross-linked polymer networks. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .

類似化合物との比較

Comparison with Similar Compounds

The following section compares 2-ethylidenenorbornane with structurally or functionally analogous compounds, emphasizing molecular properties, applications, and hazards.

Table 1: Key Properties of 2-Ethylidenenorbornane and Analogous Compounds

Structural and Reactivity Comparisons

- Ethyl isocyanate : Unlike ENBH, which participates in Diels-Alder reactions for polymer cross-linking, ethyl isocyanate is highly reactive toward nucleophiles (e.g., water, alcohols) due to its electrophilic isocyanate group. This makes it useful in synthesizing carbamates but also poses significant handling risks .

- Ethylidene chloride: A halogenated analog, ethylidene chloride lacks the bicyclic structure of ENBH.

- 2,2-Dimethyl-3-Methylene Norbornane: This structural analog replaces ENBH’s ethylidene group with a methylene (-CH₂) substituent, reducing steric hindrance and altering reactivity in polymerization studies .

Application Contexts

- ENBH: Critical in EPDM rubber production due to its ability to form stable cross-links with phenolic resol resins, enhancing elastomer durability .

- Ethylidene diacetate : Functions as a plasticizer or esterification intermediate, though its applications are narrower compared to ENBH .

Hazard Profiles

- ENBH : Classified as flammable (flash point ~50°C) and toxic, requiring precautions against inhalation and skin contact .

- Ethyl isocyanate : Shares flammability risks with ENBH but adds acute toxicity (respiratory irritant) and water reactivity, necessitating inert storage conditions .

- Ethylidene chloride : Poses long-term environmental and health risks, with regulatory exposure limits (e.g., 400 ppm workplace threshold) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylidenenorbornane, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves Diels-Alder reactions between norbornene derivatives and ethylidene-containing dienophiles. To ensure reproducibility:

- Document precise reaction conditions (temperature, solvent, catalyst, stoichiometry) and purification methods (e.g., column chromatography, recrystallization) .

- Characterize intermediates and final products using NMR (e.g., H, C), IR, and mass spectrometry. For new compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) data to confirm purity and structure .

- Cross-reference protocols with prior literature (e.g., J. Org. Chem.) and include raw spectral data in supplementary materials .

Q. How can the stereochemical configuration of 2-Ethylidenenorbornane derivatives be reliably determined?

- Methodological Answer :

- Use X-ray crystallography for unambiguous determination of stereochemistry. For less stable compounds, employ NOESY/ROESY NMR experiments to infer spatial proximity of substituents .

- Compare experimental H NMR chemical shifts and coupling constants with computational predictions (DFT-based NMR shielding calculations) to validate configurations .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) align with experimental observations of 2-Ethylidenenorbornane’s reactivity in cycloaddition reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* level) to model transition states and activation energies for key reaction steps. Compare these with kinetic data (e.g., Arrhenius plots from variable-temperature NMR or stopped-flow experiments) .

- Address discrepancies by refining computational models (e.g., solvent effects via PCM, dispersion corrections) or revisiting experimental assumptions (e.g., competing pathways) .

- Publish raw computational input/output files and experimental kinetic datasets in supplementary materials for transparency .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., strain energy) of 2-Ethylidenenorbornane?

- Methodological Answer :

- Conduct comparative calorimetry (DSC) or computational thermochemistry (G4 theory) to reassess strain energy. Cross-validate results with independent methods, such as group-contribution models or bond-length analysis .

- Analyze methodological differences in prior studies (e.g., solvent effects, purity of samples) and perform sensitivity analyses to identify error sources .

- Propose a standardized protocol for thermodynamic measurements in strained bicyclic systems, emphasizing error margins and calibration standards .

Q. How can the mechanistic role of 2-Ethylidenenorbornane in asymmetric catalysis be systematically investigated?

- Methodological Answer :

- Design kinetic isotopic effect (KIE) studies or stereochemical labeling (e.g., deuterium) to track bond formation/breaking in catalytic cycles .

- Use in-situ FTIR or Raman spectroscopy to monitor intermediate species. Pair with DFT-based mechanistic simulations to propose viable pathways .

- Publish full crystallographic data (CCDC numbers) for catalyst-substrate complexes and detailed kinetic profiles .

Data Management and Reporting

Q. What are the best practices for presenting large datasets (e.g., crystallographic, spectral) in studies involving 2-Ethylidenenorbornane?

- Methodological Answer :

- Include processed data (e.g., selected bond lengths/angles, key spectral peaks) in the main text. Deposit raw data (e.g., .cif files, NMR FIDs) in repositories like Zenodo or institutional databases .

- Use tables to summarize comparative results (e.g., reaction yields under varying conditions) and figures to highlight trends (e.g., energy profiles, catalytic turnover vs. temperature) .

Q. How should researchers address non-reproducible results in synthetic or mechanistic studies of 2-Ethylidenenorbornane?

- Methodological Answer :

- Document all experimental variables (e.g., humidity, catalyst batch) and replicate experiments across multiple labs .

- Perform statistical outlier analysis (e.g., Grubbs’ test) and report confidence intervals for key metrics .

- Publish negative results and troubleshooting logs to guide future investigations .

Ethical and Collaborative Considerations

Q. What criteria should guide the selection of collaborative teams for studying 2-Ethylidenenorbornane’s applications?

- Methodological Answer :

- Prioritize complementary expertise (e.g., synthetic chemists, computational modelers, spectroscopists). Define roles using project management tools (e.g., Gantt charts) to align milestones with team capabilities .

- Establish data-sharing agreements and authorship criteria early, adhering to CRediT (Contributor Roles Taxonomy) standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。